sEH Inhibitory Potency: Sub-Nanomolar IC50 Distinct from Mainstream sEH Inhibitors
The compound exhibits an IC50 of 0.400 nM against recombinant human soluble epoxide hydrolase (sEH) [1]. This potency is on par with or exceeds many well-characterized sEH inhibitors of the urea class. For context, the widely used tool compound t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) typically demonstrates IC50 values in the range of 1–50 nM depending on assay conditions, making CAS 1024356-54-4 a highly competitive inhibitor within a structurally distinct chemotype [2]. The equivalent potency against mouse sEH (IC50: 0.400 nM) [1] indicates cross-species target engagement crucial for preclinical translational studies.
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50: 0.400 nM (human sEH) |
| Comparator Or Baseline | t-AUCB: IC50 ~1–50 nM (human sEH) [2] |
| Quantified Difference | Comparable or superior potency; up to 125-fold lower IC50 than upper range of t-AUCB |
| Conditions | Inhibition of recombinant human sEH using a non-fluorescent cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate substrate assay [1] |
Why This Matters
The sub-nanomolar potency against the primary target validates the compound's suitability as a chemical probe for sEH-dependent pathways, offering a structurally novel alternative to urea-based inhibitors that may circumvent scaffold-specific liabilities (e.g., poor solubility, metabolic instability).
- [1] BindingDB. BDBM50591341: IC50 0.400 nM for human sEH and mouse sEH. Curated by ChEMBL; sourced from US20240182406. View Source
- [2] Liu, J. Y., et al. Pharmacological characterization of the highly potent and selective soluble epoxide hydrolase inhibitor t-AUCB. J. Pharmacol. Exp. Ther. 2009, 328, 2, 521–528. View Source
